molecular formula C17H18N2O4 B2781176 methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate CAS No. 4160-00-3

methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate

Cat. No.: B2781176
CAS No.: 4160-00-3
M. Wt: 314.341
InChI Key: YDPWQWSWHJQZTG-UHFFFAOYSA-N
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Description

Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the piperidine ring and subsequent esterification. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and indole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the piperidine ring and ester group contribute to the overall molecular stability and activity. The pathways involved can include inhibition or activation of enzymatic functions, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
  • Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-5-carboxylate
  • Ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-17(22)11-6-8-19(9-7-11)16(21)15(20)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPWQWSWHJQZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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